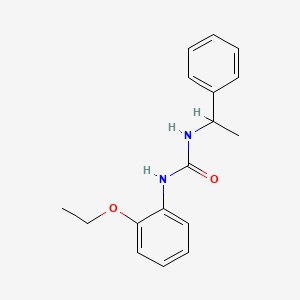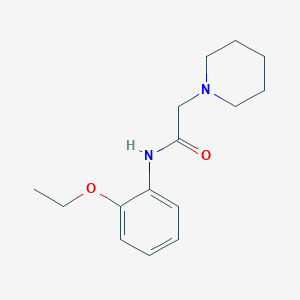
N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea, also known as EPU, is a chemical compound that belongs to the family of urea derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) which are involved in the inflammatory response. N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea has limited solubility in water which can make it difficult to use in certain experiments. In addition, N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea. One area of interest is the development of more efficient synthesis methods to produce larger quantities of N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea. Another area of interest is the further investigation of N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea's potential therapeutic properties in various diseases. Additionally, more studies are needed to understand the safety and efficacy of N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea in humans.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea involves the reaction of 2-ethoxyaniline with phenylethyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain the pure N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea compound.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea has been studied for its potential therapeutic properties in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In addition, N-(2-ethoxyphenyl)-N'-(1-phenylethyl)urea has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-21-16-12-8-7-11-15(16)19-17(20)18-13(2)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOOMDVKYPHAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5395530.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5395537.png)
![2-cyclopent-2-en-1-yl-N-{2-[(dimethylamino)sulfonyl]ethyl}acetamide](/img/structure/B5395541.png)
![3-cyclopentyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5395546.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N-[2-(1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5395570.png)
![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5395572.png)
![N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B5395582.png)
![5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid](/img/structure/B5395584.png)
![methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B5395587.png)
![methyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5395591.png)

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5395601.png)
![3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5395607.png)
